molecular formula C13H11FO3S B2664471 4-(Benzyloxy)benzene-1-sulfonyl fluoride CAS No. 1174987-30-4

4-(Benzyloxy)benzene-1-sulfonyl fluoride

Cat. No.: B2664471
CAS No.: 1174987-30-4
M. Wt: 266.29
InChI Key: MZMFNFKJHUKUTC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C13H11FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)benzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 in acetonitrile . This method provides a straightforward route to the desired sulfonyl fluoride derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Benzoic Acid Derivatives: Resulting from oxidation of the benzyloxy group.

    Benzyl Alcohol Derivatives: Produced by reduction of the benzyloxy group.

    Coupled Products: Formed through coupling reactions with boronic acids.

Scientific Research Applications

4-(Benzyloxy)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme function and to develop enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)benzene-1-sulfonyl fluoride is unique due to the presence of the benzyloxy group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound for the development of novel materials and pharmaceuticals .

Properties

IUPAC Name

4-phenylmethoxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFNFKJHUKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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